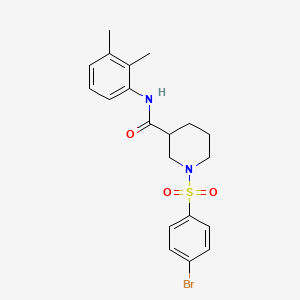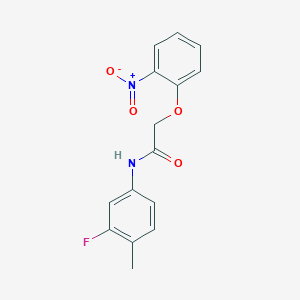
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile
Overview
Description
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrophenyl group and a propoxyphenyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylonitrile derivatives.
Scientific Research Applications
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acrylonitrile moiety can act as an electrophile in nucleophilic addition reactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-3-phenylacrylonitrile: Lacks the propoxy group, making it less hydrophobic.
2-(4-aminophenyl)-3-(3-propoxyphenyl)acrylonitrile: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
2-(4-nitrophenyl)-3-(3-methoxyphenyl)acrylonitrile: Has a methoxy group instead of a propoxy group, affecting its solubility and chemical properties.
Uniqueness
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile is unique due to the presence of both nitrophenyl and propoxyphenyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(3-propoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-10-23-18-5-3-4-14(12-18)11-16(13-19)15-6-8-17(9-7-15)20(21)22/h3-9,11-12H,2,10H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZUPOOVVRPXFE-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4167064.png)
![2-[(4-chlorophenyl)thio]-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4167065.png)
![2-methyl-N-(3-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}phenyl)propanamide](/img/structure/B4167087.png)
![8-(BENZYLAMINO)-1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4167092.png)

![4-{[allyl(methyl)amino]methyl}-N-(2,4,6-trimethylpyridin-3-yl)benzamide](/img/structure/B4167105.png)
![2-[(4-tert-butylphenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4167116.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4167117.png)
![2-chloro-N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4167128.png)
amino]methyl}nicotinic acid](/img/structure/B4167132.png)
![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]alaninamide](/img/structure/B4167134.png)
![4-(benzyloxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4167144.png)
![2-chloro-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4167149.png)

